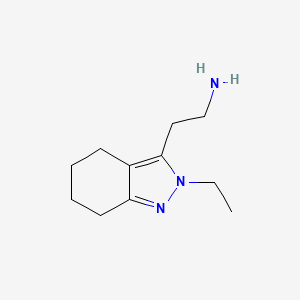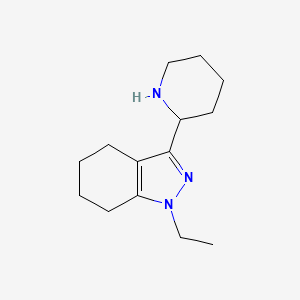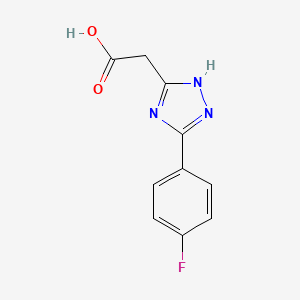
5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
“5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1248182-52-6 . It has a molecular weight of 346.96 and its IUPAC name is 5,8-dibromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) . This indicates the presence of two bromine atoms, one nitrogen atom, one oxygen atom, and three carboxylic acid groups in the molecule.
科学的研究の応用
Synthesis and Labeling for Imaging Studies
One application of derivatives of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is in the field of imaging, particularly for Single Photon Emission Computed Tomography (SPECT) studies. For example, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was performed with the aim of obtaining a tracer for SPECT studies to explore the N-methyl-D-aspartate receptor in the human brain. This process involved a non-isotopic nucleophilic halogen exchange starting from 5-iodo-7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, achieving a radiochemical yield of 85% under optimized conditions. The compound was confirmed to be chemically and radiochemically pure through High-Performance Liquid Chromatography (HPLC) analysis (Dumont & Slegers, 1996).
Synthesis Techniques
Another aspect of research on this compound derivatives focuses on their synthesis techniques. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was detailed, starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange. This highlights the methods employed to produce these compounds for further study and potential applications (Dumont & Slegers, 2010).
Chemical Properties and Biological Activities
Research into the chemical properties and biological activities of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which share structural similarities with this compound, has also been conducted. A study synthesized and analyzed the acidic properties of a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, discussing their NMR spectral features and analgesic properties. This research contributes to understanding the broader class of compounds to which this compound belongs, potentially informing its applications in medicinal chemistry (Ukrainets et al., 2010).
Safety and Hazards
特性
IUPAC Name |
5,8-dibromo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBCCFNEQGRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)


![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)


